molecular formula C26H29N7O2 B606659 Chmfl-flt3-122 CAS No. 1839150-56-9

Chmfl-flt3-122

Katalognummer B606659
CAS-Nummer: 1839150-56-9
Molekulargewicht: 471.57
InChI-Schlüssel: IZNAFSDUTMZGSF-LJQANCHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CHMFL-FLT3-122 is a potent and selective FLT3 inhibitor . It exhibits more than 10-fold and 170-fold selectivity for FLT3 over BTK kinase and c-KIT kinase, respectively, in vitro . It induces apoptosis by arresting the cell cycle in the G0/G1 phase in vitro . It suppresses tumor growth in an AML xenograft model . It is modestly orally bioavailable .


Molecular Structure Analysis

The chemical formula of CHMFL-FLT3-122 is C26H29N7O2 . The exact mass is 471.24 g/mol . The molecular weight is 471.570 .


Physical And Chemical Properties Analysis

The chemical formula of CHMFL-FLT3-122 is C26H29N7O2 . The exact mass is 471.24 g/mol . The molecular weight is 471.570 . The elemental analysis shows that it contains C, 66.22; H, 6.20; N, 20.79; O, 6.79 .

Wissenschaftliche Forschungsanwendungen

Application in Acute Myeloid Leukemia Treatment

Specific Scientific Field

This application falls under the field of Medical Research , specifically in the treatment of Acute Myeloid Leukemia (AML) .

Comprehensive and Detailed Summary of the Application

“Chmfl-flt3-122” is a potent and orally available FLT3 kinase inhibitor that shows potential for treating FLT3-ITD positive acute myeloid leukemia . It has been discovered through a structure-guided drug design approach based on the structure of PCI-32765 (ibrutinib), a BTK kinase inhibitor .

Methods of Application or Experimental Procedures

The compound was discovered using a structure-guided drug design approach. It was tested against FLT3 kinase and achieved selectivity over BTK kinase . In cellular context, it strongly affected FLT3-ITD mediated signaling pathways and induced apoptosis by arresting the cell cycle into the G0/G1 phase .

Results or Outcomes Obtained

The compound displayed an IC50 of 40 nM against FLT3 kinase and significantly inhibited the proliferation of FLT3-ITD positive AML cancer cell lines . It demonstrated 170-fold selectivity between FLT3 kinase and c-KIT kinase . In vivo studies showed good bioavailability and significant suppression of tumor growth in MV4-11 cell inoculated xenograft model without exhibiting obvious toxicity .

However, there is another compound, “CHMFL-FLT3-362”, which was discovered by the Liu Qingsong Research Group and Liu Jing Research Group at the Hefei Institute of the Chinese Academy of Sciences . This compound is a third-generation inhibitor with good drug properties and is selective for FLT3-ITD mutations . It has shown potential in the treatment of Acute Myeloid Leukemia (AML), where 30% of cases are associated with FLT3 kinase mutations .

Zukünftige Richtungen

The clinical benefits of FLT3 inhibitors against acute myeloid leukemia (AML) have been limited by selectivity and resistance mutations . Thus, identifying FLT3 inhibitors possessing high selectivity and potency is necessary . The integrated biological activity results indicated that compound 45 deserves further development for therapeutic remedies for AML .

Eigenschaften

IUPAC Name

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O2/c1-31(2)16-22(34)32-14-6-7-19(15-32)33-26-23(25(27)28-17-29-26)24(30-33)18-10-12-21(13-11-18)35-20-8-4-3-5-9-20/h3-5,8-13,17,19H,6-7,14-16H2,1-2H3,(H2,27,28,29)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNAFSDUTMZGSF-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chmfl-flt3-122

Citations

For This Compound
36
Citations
X Li, A Wang, K Yu, Z Qi, C Chen, W Wang… - Journal of Medicinal …, 2015 - ACS Publications
… ), a BTK kinase inhibitor that was recently reported to bear FLT3 kinase activity through a structure-guided drug design approach, we have discovered compound 18 (CHMFL-FLT3-122)…
Number of citations: 30 pubs.acs.org
A Wang, X Li, C Chen, H Wu, Z Qi, C Hu… - Journal of Medicinal …, 2017 - ACS Publications
… (17) On the basis of this observation, we have discovered a potent and selective type I FLT3 kinase inhibitor 10 (CHMFL-FLT3-122) that displayed impressive in vitro and in vivo …
Number of citations: 33 pubs.acs.org
L Tong, X Li, Y Hu, T Liu - Future Medicinal Chemistry, 2020 - Future Science
… Discovery of (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a potent and orally available …
Number of citations: 10 www.future-science.com
Z Wang, J Cai, J Cheng, W Yang, Y Zhu… - Journal of Medicinal …, 2021 - ACS Publications
… It was speculated that the O-linked benzene ring of CHMFL-FLT3-122 formed a π–π … residue leucine may hinder the binding of CHMFL-FLT3-122 with FLT3. As the molecular docking …
Number of citations: 51 pubs.acs.org
D LI, X WANG, X LU, J YANG… - Acta Pharmaceutica …, 2019 - pesquisa.bvsalud.org
… of CHMFL-FLT3-122 after a single oral dose of 50 mg·kg-1 [14C] labeled CHMFL-FLT3-122 … Metabolites of CHMFL-FLT3-122, including ten phase I and four phase II metabolites, were …
Number of citations: 0 pesquisa.bvsalud.org
X Liang, B Wang, C Chen, A Wang, C Hu… - Journal of Medicinal …, 2018 - ACS Publications
Most of the current FMS-like tyrosine kinase 3 (FLT3) inhibitors lack selectivity between FLT3 kinase and cKIT kinase as well as the FLT3 wt and internal tandem duplication (ITD) …
Number of citations: 21 pubs.acs.org
Y Zhong, RZ Qiu, SL Sun, C Zhao, TY Fan… - Journal of medicinal …, 2020 - ACS Publications
… cysteine residues could be used to form covalent bonds in the FLT3 kinase as in BTK kinase, researchers saturated the double bond and a selective type I inhibitor CHMFL-FLT3-122 …
Number of citations: 46 pubs.acs.org
KC Fogg, WR Olson, JN Miller, A Khan, C Renner… - Cancer letters, 2019 - Elsevier
… FLT3 was inhibited in OVCAR3 with 40 nM CHMFL-FLT3-122, a selective inhibitor of FLT3 that docks into the FLT3 ligand-binding domain and prevents FLT3L from binding [22]; leptin …
Number of citations: 29 www.sciencedirect.com
X Yuan, Y Chen, W Zhang, J He, L Lei… - Journal of Medicinal …, 2019 - ACS Publications
A series of pyrrolo[2,3-d]pyrimidine derivatives were prepared and optimized for cytotoxic activities against FLT3-ITD mutant cancer cells. Among them, compound 9u possessed …
Number of citations: 26 pubs.acs.org
C Kim, E Kim - Current Medicinal Chemistry, 2019 - ingentaconnect.com
… The pharmacological candidate (CHMFL-FLT3-122) is now under preclinical evaluation. … The same lab that developed CHMFL-FLT3-122 from ibrutinib is conducting a new trial in …
Number of citations: 7 www.ingentaconnect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.